N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-4-25-17-8-6-5-7-16(17)18(24)20-10-9-15-12-26-19(21-15)23-14(3)11-13(2)22-23/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDVCQJXRRLTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 344.42 g/mol. The compound features a thiazole ring, a pyrazole moiety, and an ethylthio group, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : Similar compounds have shown submicromolar antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have been reported to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in pancreatic cancer cells .
- Autophagy Modulation : The compound may act as an autophagy modulator by disrupting autophagic flux, which is crucial for cancer cell survival under stress conditions. This modulation can result in the accumulation of autophagic markers like LC3-II, indicating impaired autophagic degradation .
- Inhibition of Enzymatic Activity : Compounds with similar scaffolds have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX-II), which is implicated in inflammation and cancer progression .
Biological Activity Summary
Case Studies and Research Findings
- Anticancer Studies : In a study focusing on thiazole derivatives, compounds closely related to this compound demonstrated significant cytotoxicity against human cancer cell lines such as MIA PaCa-2 and Jurkat cells. The SAR analysis indicated that modifications on the pyrazole and thiazole rings could enhance antiproliferative activity .
- In Vivo Efficacy : Preliminary in vivo studies using animal models have shown that similar thiazole-pyrazole compounds can reduce tumor growth significantly compared to controls, suggesting that this class of compounds warrants further investigation for therapeutic applications in oncology .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between these compounds and target proteins involved in cell survival pathways. The presence of specific functional groups was found to enhance binding affinity and specificity towards targets like mTOR and COX-II .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials. For instance, it can be used in the synthesis of other pyrazole and thiazole derivatives that exhibit interesting properties.
Biology
Biologically, N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(ethylthio)benzamide acts as a probe for studying enzyme interactions and cellular pathways. Its ability to bind with various biological targets makes it an essential tool for biochemical assays. Notably, studies have indicated that compounds with similar structures exhibit significant enzyme inhibition, suggesting potential applications in drug discovery.
Medicine
The therapeutic potential of this compound is particularly noteworthy. Its molecular structure implies interactions with specific proteins or receptors, making it a candidate for drug development in areas such as oncology and infectious diseases. Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.
Industrial Applications
In industrial settings, this compound can be utilized for developing new materials with tailored properties. This includes polymers and coatings that require specific chemical characteristics for enhanced performance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of specific signaling pathways.
Case Study 2: Enzyme Inhibition
Research conducted on similar thiazole-pyrazole derivatives revealed their effectiveness as inhibitors of certain enzymes involved in metabolic pathways. This study provided insights into the structure–activity relationship (SAR), highlighting how modifications to the compound can enhance its inhibitory potency.
Comparison with Similar Compounds
Core Benzamide Derivatives with Thioether Linkages
Key Structural and Functional Insights
Heterocyclic Core Variations :
- The target’s pyrazole-thiazole system (electron-rich N-heterocycles) may enhance binding to metal ions or polar protein pockets compared to pyridine (Compound 15) or isoxazole (Compound 20) cores .
- Oxadiazole-containing analogs (Compound 45) exhibit higher metabolic stability due to oxadiazole’s resistance to enzymatic degradation, whereas the target’s thiazole could be more prone to oxidation .
Thioether Substituents :
- Amino Group Modifications: The target’s ethylamino linker contrasts with nitro-substituted anilines (Compounds 20, 45). Nitro groups, while enhancing electrophilicity, may increase toxicity risks compared to the target’s simpler alkyl chain .
Q & A
Q. What are the key synthetic pathways for N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(ethylthio)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including:
- Amide bond formation between a benzamide derivative and a thiazole-ethylamine intermediate, using coupling agents like EDCI or HOBt (common in heterocyclic synthesis) .
- Nucleophilic substitution to introduce the pyrazole and ethylthio groups, requiring precise pH control (e.g., 7–8) and anhydrous solvents (e.g., DMF or THF) .
- Purification via column chromatography or recrystallization, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients) .
Key variables for optimization include temperature (often 60–80°C for coupling reactions), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., SHELXL for refinement; centrosymmetric dimers observed in related benzamide-thiazole derivatives) .
- NMR spectroscopy : Assigns proton environments (e.g., pyrazole C-H at δ 7.2–8.0 ppm, thiazole protons at δ 6.5–7.1 ppm) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .
- HPLC : Monitors purity (>95% typically required), with C18 columns and acetonitrile/water mobile phases .
Q. What functional groups contribute to its potential bioactivity?
- Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Pyrazole moiety : Facilitates hydrogen bonding via NH groups and modulates solubility .
- Ethylthio group : Increases lipophilicity, potentially improving membrane permeability .
- Benzamide core : Acts as a scaffold for substituent diversification, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target affinity?
- Molecular docking (AutoDock/Vina) : Predicts binding modes to targets like kinases or DNA topoisomerases. For example, pyrazole-thiazole derivatives show strong interactions with ATP-binding pockets (binding energy ≤ −8.5 kcal/mol) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Meta-substituted benzamides often exhibit higher potency due to steric and electronic effects .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) that may skew IC50 values .
- Assay standardization : Control variables like cell line passage number (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .
- Dose-response curves : Ensure Hill slopes are consistent (e.g., 1.0–1.5) to confirm single-target engagement .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves reproducibility for steps like amide coupling .
- Flow chemistry : Minimizes side products in exothermic reactions (e.g., thiazole ring closure) via precise temperature control .
- Solvent selection : Switch from DMF to cyclopentyl methyl ether (CPME) for greener, scalable extraction .
Methodological Considerations
Q. How should researchers design experiments to probe mechanism of action (MoA)?
- Kinetic assays : Measure enzyme inhibition (e.g., IC50 for COX-2) under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein denaturation shifts in presence of the compound .
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., sulfoxide derivatives from ethylthio oxidation) in hepatocyte models .
Q. What crystallographic software and parameters are critical for resolving this compound’s structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
